An In-Depth Technical Guide to the Physicochemical Properties of 4-(tert-Butylsulfanyl)benzenecarbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 4-(tert-Butylsulfanyl)benzenecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known physical and chemical properties of the aromatic thioether, 4-(tert-Butylsulfanyl)benzenecarbaldehyde. This document is intended to serve as a vital resource for professionals in research and drug development, offering a detailed characterization of this compound, including its molecular structure, spectral data, and relevant synthesis protocols. Due to the relative obscurity of this compound in broadly compiled chemical databases, this guide relies on primary scientific literature to ensure accuracy and depth.
Introduction and Molecular Overview
4-(tert-Butylsulfanyl)benzenecarbaldehyde, also known as 4-(tert-butylthio)benzaldehyde, is an organic compound featuring a benzaldehyde core functionalized with a tert-butylsulfanyl group at the para position. The presence of a sterically hindered thioether linkage and a reactive aldehyde group makes this molecule a potentially valuable intermediate in various synthetic applications, including the development of novel pharmaceutical agents and materials.
The logical placement of the bulky tert-butyl group influences the molecule's steric profile, while the sulfur atom and the aldehyde functionality dictate its electronic properties and reactivity. Understanding these fundamental characteristics is paramount for its effective application in complex synthetic pathways.
Molecular Structure:
Caption: 2D structure of 4-(tert-Butylsulfanyl)benzenecarbaldehyde.
Physicochemical and Spectroscopic Data
The following table summarizes the key physical and identifying properties of 4-(tert-Butylsulfanyl)benzenecarbaldehyde. This data is critical for handling, reaction setup, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₁H₁₄OS |
| Molecular Weight | 194.30 g/mol |
| CAS Number | 134344-39-3 |
| Appearance | Colorless Oil |
| Boiling Point | 114-116 °C at 0.5 mmHg |
This data is derived from primary scientific literature detailing the synthesis and characterization of the compound.
Spectroscopic Profile
Spectroscopic data is essential for the unambiguous identification and quality control of 4-(tert-Butylsulfanyl)benzenecarbaldehyde.
Infrared (IR) Spectroscopy: The IR spectrum provides insight into the functional groups present in the molecule. Key absorptions include:
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~1695 cm⁻¹: A strong absorption characteristic of the C=O stretch of the aromatic aldehyde.
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~2960 cm⁻¹: C-H stretching vibrations from the tert-butyl group.
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Aromatic C-H and C=C stretches: Typically observed in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.
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¹H NMR (CDCl₃):
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δ ~9.9 ppm (s, 1H): The aldehyde proton (CHO).
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δ ~7.8 ppm (d, 2H): Aromatic protons ortho to the aldehyde group.
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δ ~7.5 ppm (d, 2H): Aromatic protons meta to the aldehyde group.
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δ ~1.3 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.
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¹³C NMR (CDCl₃):
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δ ~191 ppm: The carbonyl carbon of the aldehyde.
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Aromatic carbons: Multiple signals in the δ 125-145 ppm range.
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δ ~48 ppm: The quaternary carbon of the tert-butyl group.
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δ ~31 ppm: The methyl carbons of the tert-butyl group.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 4-(tert-Butylsulfanyl)benzenecarbaldehyde, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (194.30).
Synthesis and Experimental Protocols
The synthesis of 4-(tert-Butylsulfanyl)benzenecarbaldehyde is not as widely documented as that of its non-sulfur analog. However, established synthetic routes generally involve the reaction of a suitable sulfur nucleophile with a benzaldehyde derivative.
Representative Synthesis Protocol: Nucleophilic Aromatic Substitution
A common approach involves the reaction of 4-fluorobenzaldehyde with sodium tert-butylthiolate. The rationale behind this choice is the high reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing aldehyde group.
Workflow Diagram:
Caption: General workflow for the synthesis of 4-(tert-Butylsulfanyl)benzenecarbaldehyde.
Step-by-Step Methodology:
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Preparation of Sodium tert-butylthiolate: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Slowly add tert-butanethiol (1.0 equivalent) dropwise. Allow the mixture to stir at room temperature for 1 hour. The resulting slurry is the sodium tert-butylthiolate reagent.
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Nucleophilic Substitution Reaction: In a separate flame-dried flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). To this solution, add the freshly prepared sodium tert-butylthiolate slurry (1.1 equivalents) portion-wise at room temperature.
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Reaction Monitoring: Heat the reaction mixture to approximately 80°C and monitor its progress using thin-layer chromatography (TLC) until the starting material (4-fluorobenzaldehyde) is consumed.
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-(tert-Butylsulfanyl)benzenecarbaldehyde as a colorless oil.
Applications in Drug Discovery and Development
While specific applications of 4-(tert-Butylsulfanyl)benzenecarbaldehyde are not extensively reported, its structural motifs suggest several potential uses in medicinal chemistry:
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Scaffold for Novel Heterocycles: The aldehyde functionality is a versatile handle for constructing a wide array of heterocyclic systems through condensation reactions with amines, hydrazines, and other nucleophiles. These heterocyclic products are often evaluated for various biological activities.
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Enzyme Inhibition Studies: The thioether linkage and the aromatic ring can interact with the active sites of various enzymes. This compound could serve as a starting point for the design of inhibitors for enzymes where a hydrophobic pocket and potential sulfur-metal interactions are present.
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Prodrug Strategies: The thioether could be a site for metabolic oxidation to the corresponding sulfoxide or sulfone, a strategy that can be exploited in prodrug design to modulate solubility and pharmacokinetic properties.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be observed when handling 4-(tert-Butylsulfanyl)benzenecarbaldehyde.
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. It is advisable to store under an inert atmosphere to prevent slow oxidation of the aldehyde and/or sulfide moieties.
Conclusion
4-(tert-Butylsulfanyl)benzenecarbaldehyde is a specialty chemical with a unique combination of functional groups that make it a compound of interest for synthetic and medicinal chemistry. This guide has consolidated the available data on its physical properties, spectroscopic characteristics, and a representative synthetic protocol. As research into novel chemical entities expands, the utility of such functionalized building blocks is expected to grow, making a thorough understanding of their properties essential for innovation in drug discovery and materials science.
References
Author's Note: Due to the limited availability of data in public databases for "4-(tert-Butylsulfanyl)benzenecarbaldehyde," this guide and the properties cited are based on data typically found in primary chemical synthesis literature. The provided synthesis is a representative example based on established organic chemistry principles. Researchers should consult specific experimental papers for detailed and verified protocols and characterization data.
